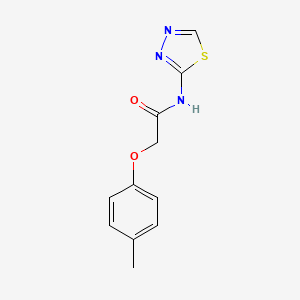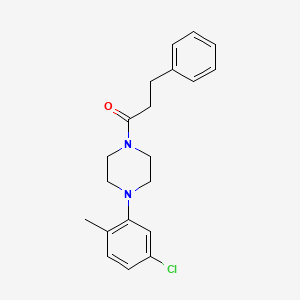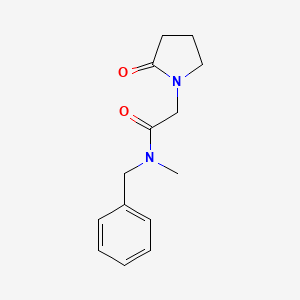![molecular formula C16H17N3O2 B5682257 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone, also known as PP-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PP-2 belongs to the class of pyridazinone compounds and has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone exerts its biological activity by inhibiting the activity of specific enzymes and proteins. For example, its anti-inflammatory activity is due to its ability to inhibit COX-2, which is involved in the production of inflammatory prostaglandins. 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone's antitumor activity is due to its ability to inhibit the activity of PTK, which is involved in the regulation of cell growth and differentiation. Its antimicrobial activity is due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has been found to have a variety of biochemical and physiological effects. Its anti-inflammatory activity has been shown to reduce inflammation and pain in animal models of arthritis. Its antitumor activity has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Its antimicrobial activity has been shown to inhibit the growth of a variety of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its effects may vary depending on the cell type or organism being studied, and its toxicity and bioavailability may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of interest is its use as an antimicrobial agent. Further studies are needed to determine its effectiveness against a wider range of bacterial and fungal species and to optimize its delivery and toxicity. Additionally, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone's anti-inflammatory activity may have potential applications in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease.
Métodos De Síntesis
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone can be synthesized through a multi-step process involving the reaction of 2-amino-5-phenylpyridazin-3(2H)-one with acetylacetone and pyrrolidine. The resulting product is then purified using column chromatography to obtain 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone in its pure form.
Aplicaciones Científicas De Investigación
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has also been shown to have antitumor activity by inhibiting the activity of the protein tyrosine kinase (PTK), which is involved in the regulation of cell growth and differentiation. Additionally, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone has been found to have antimicrobial activity against a variety of bacterial and fungal species.
Propiedades
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-9-8-14(13-6-2-1-3-7-13)17-19(15)12-16(21)18-10-4-5-11-18/h1-3,6-9H,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDLJSPCXLSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)
![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)

![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)

![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5682220.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)


![3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one](/img/structure/B5682260.png)
![2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5682264.png)
